![molecular formula C9H17Cl2N3O B1433972 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride CAS No. 1786220-99-2](/img/structure/B1433972.png)
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride
Overview
Description
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as Clonidine-4-amino-2-(5-imidazolyl) oxanilide dihydrochloride, and it is a derivative of Clonidine, which is a medication used to treat high blood pressure. However,
Scientific Research Applications
Anticancer Applications
- Researchers synthesized benzimidazoles bearing an oxadiazole nucleus, including 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride, showing significant anticancer activity in vitro at the National Cancer Institute (NCI), USA. One compound, 1b-A(18), was highlighted for its significant growth inhibition activity in cancer cells (Rashid, Husain, & Mishra, 2012).
- The synthesis of derivatives of 1H-imidazole-3-oxides from amino acid esters was explored, leading to potential applications in creating therapeutically relevant compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Molecular Structure Analysis
- A study detailed the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a molecule related to 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride, using experimental and theoretical techniques. This work was significant for understanding the chemical and biological properties of these compounds (Aayisha et al., 2019).
Synthesis and Properties
- Research on the synthesis of imidazolyl derivatives of the thiochroman ring provided insights into the chemical properties and potential applications of related compounds (Cozzi & Pillan, 1988).
- A study on the synthesis of benzimidazole–thiazole derivatives, including 1-methyl derivatives, focused on their potential as anticancer agents, highlighting the versatility of these compounds in medicinal chemistry (Nofal et al., 2014).
Advanced Material Applications
- The assembly of bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine with boric acid resulted in a unique supramolecular structure, demonstrating the potential of these compounds in material science (Cheruzel, Mashuta, & Buchanan, 2005).
properties
IUPAC Name |
2-(3-methylimidazol-4-yl)oxan-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9;;/h5-7,9H,2-4,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLADJHNLJPYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC(CCO2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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